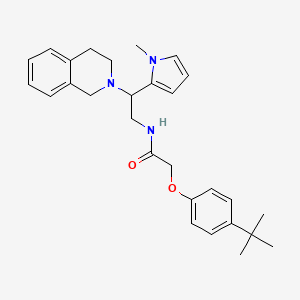
2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C28H35N3O2 and its molecular weight is 445.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Phenoxy Group : The tert-butylphenoxy moiety is known for its lipophilicity, which can enhance membrane permeability.
- Dihydroisoquinoline : This component is often associated with various biological activities, including neuroprotective effects.
- Pyrrole Derivative : The inclusion of a pyrrole ring can contribute to the compound's pharmacological profile.
The molecular formula of the compound is C24H32N2O2, indicating a relatively large and complex structure.
Pharmacological Effects
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to those containing the dihydroisoquinoline structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells .
- The mechanism often involves the inhibition of key signaling pathways such as EGFR, which is crucial for cancer cell proliferation.
- Neuroprotective Properties :
- Anti-inflammatory Effects :
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The interaction with NMDA receptors indicates a role in modulating neurotransmission, which could be beneficial in treating neurological disorders.
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR .
- Cytotoxicity Induction : The ability to induce apoptosis in cancer cells through various pathways (e.g., caspase activation) has been documented for related compounds.
Table 1: Summary of Biological Activities
Case Study Insights
In a study examining the anticancer properties of isoquinoline derivatives, compounds structurally related to 2-(4-(tert-butyl)phenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)acetamide were synthesized and tested against multiple cancer cell lines. The results showed promising cytotoxicity and selective inhibition of tumor growth, supporting further investigation into their therapeutic potential .
属性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O2/c1-28(2,3)23-11-13-24(14-12-23)33-20-27(32)29-18-26(25-10-7-16-30(25)4)31-17-15-21-8-5-6-9-22(21)19-31/h5-14,16,26H,15,17-20H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZBPQTVEJVGLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














